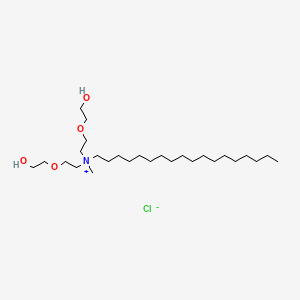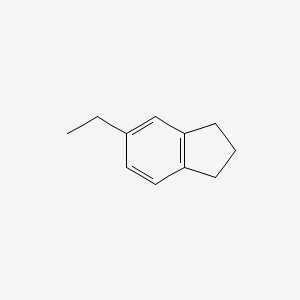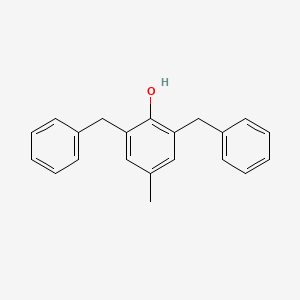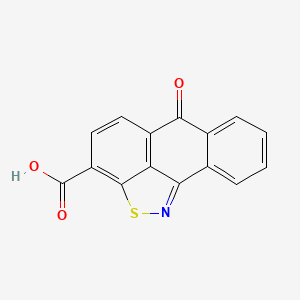
6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid is a complex organic compound with the molecular formula C15H7NO3S It is known for its unique structure, which includes an anthraquinone core fused with an isothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid typically involves the cyclization of appropriate anthraquinone derivatives with sulfur and nitrogen-containing reagents. One common method includes the reaction of 1,8-dihydroxyanthraquinone with thionyl chloride to form the corresponding chloro derivative, which then undergoes cyclization with thiourea to yield the desired isothiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the anthraquinone and isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions include various substituted anthraquinone and isothiazole derivatives, which can exhibit different chemical and physical properties.
Aplicaciones Científicas De Investigación
6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Oxo-6H-anthra(9,1-cd)isoxazole-3-carboxylic acid
- 6-Oxo-6H-anthra(9,1-cd)thiazole-3-carboxylic acid
- 6-Oxo-6H-anthra(9,1-cd)oxazole-3-carboxylic acid
Uniqueness
6-Oxo-6H-anthra(9,1-cd)isothiazole-3-carboxylic acid is unique due to the presence of the isothiazole ring, which imparts distinct chemical and biological properties compared to its isoxazole, thiazole, and oxazole analogs. The isothiazole ring can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Propiedades
Número CAS |
82-63-3 |
|---|---|
Fórmula molecular |
C15H7NO3S |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
8-oxo-14-thia-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaene-12-carboxylic acid |
InChI |
InChI=1S/C15H7NO3S/c17-13-8-4-2-1-3-7(8)12-11-9(13)5-6-10(15(18)19)14(11)20-16-12/h1-6H,(H,18,19) |
Clave InChI |
UWHFOZFCQLDHQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NSC4=C(C=CC(=C43)C2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
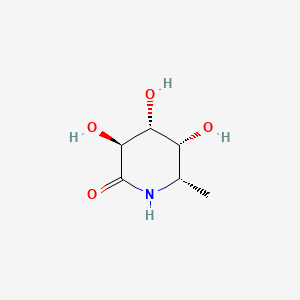
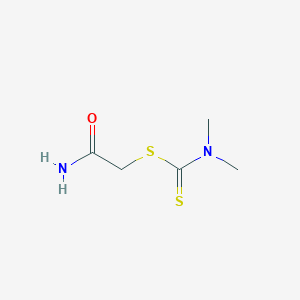
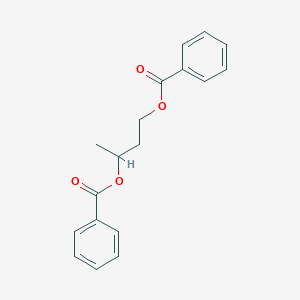

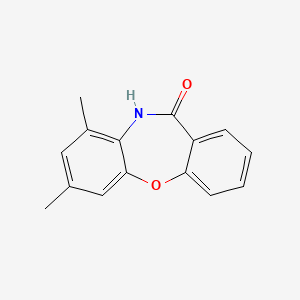
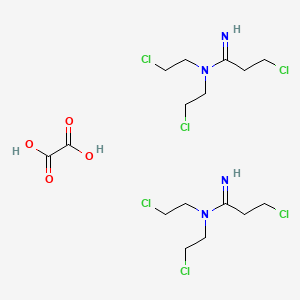
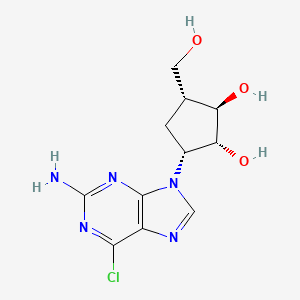

![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
